N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride
Description
N-[3-(Dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride (hereafter referred to as the "target compound") is a benzothiazole-derived amide with a molecular formula of C24H25ClN4O5S and a molecular weight of 517.0 . The structure features a [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl moiety fused to a benzothiazole ring, a dimethylaminopropyl chain, and a phenoxypropanamide group. The hydrochloride salt enhances solubility and stability, critical for pharmaceutical applications.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S.ClH/c1-24(2)10-6-11-25(21(26)9-12-27-16-7-4-3-5-8-16)22-23-17-13-18-19(29-15-28-18)14-20(17)30-22;/h3-5,7-8,13-14H,6,9-12,15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETVKICPCPKANT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)CCOC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategy
The synthesis of N-[3-(dimethylamino)propyl]-N-(dioxolo[4,5-f]benzothiazol-6-yl)-3-phenoxypropanamide hydrochloride involves a multi-step sequence centered on sequential amide bond formation and heterocyclic ring functionalization. The general pathway comprises three critical stages:
- Preparation of thedioxolo[4,5-f]benzothiazol-6-amine intermediate : This step involves cyclocondensation of o-aminothiophenol derivatives with glyoxal derivatives under acidic conditions to form the benzothiazole core, followed by dioxolane ring closure using ethylene glycol and a protic acid catalyst.
- Introduction of the 3-phenoxypropanoyl moiety : The amine intermediate undergoes acylation with 3-phenoxypropanoyl chloride in the presence of a base such as triethylamine to form the secondary amide.
- Quaternary ammonium salt formation : Reaction of the tertiary amine group with hydrochloric acid in a polar aprotic solvent (e.g., dichloromethane) yields the final hydrochloride salt.
Detailed Reaction Conditions
Step 1: Benzothiazole Core Synthesis
- Reactants : o-Aminothiophenol (1.0 equiv), methyl glyoxal (1.2 equiv), ethylene glycol (2.5 equiv).
- Catalyst : p-Toluenesulfonic acid (0.1 equiv).
- Conditions : Reflux in toluene at 110°C for 8–12 hours under nitrogen.
- Yield : 68–72% after recrystallization from ethanol.
Step 2: Acylation with 3-Phenoxypropanoyl Chloride
- Reactants : Benzothiazol-6-amine (1.0 equiv), 3-phenoxypropanoyl chloride (1.5 equiv), triethylamine (2.0 equiv).
- Solvent : Anhydrous dichloromethane at 0°C to room temperature.
- Reaction Time : 4–6 hours with stirring.
- Yield : 85–90% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Step 3: Hydrochloride Salt Formation
- Reactants : Tertiary amine (1.0 equiv), hydrochloric acid (1.2 equiv in isopropanol).
- Conditions : Stirring at 0°C for 1 hour, followed by filtration and drying under vacuum.
- Purity : ≥98% by HPLC.
Optimization of Synthetic Parameters
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dichloromethane enhance acylation rates by stabilizing the transition state, while toluene optimizes cyclocondensation by facilitating azeotropic water removal. Elevated temperatures (110°C) accelerate benzothiazole ring formation but require rigorous moisture exclusion to prevent hydrolysis.
Catalytic and Stoichiometric Considerations
Catalytic p-toluenesulfonic acid in Step 1 reduces side reactions such as oligomerization of glyoxal derivatives. A 20% excess of 3-phenoxypropanoyl chloride in Step 2 ensures complete amine consumption, minimizing unreacted starting material.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (d, J = 8.4 Hz, 1H, benzothiazole-H), 7.45–7.30 (m, 5H, phenyl-H), 4.25 (t, J = 6.8 Hz, 2H, OCH₂), 3.50–3.20 (m, 8H, NCH₂ and dioxolane-H), 2.85 (s, 6H, N(CH₃)₂).
- ESI-MS : m/z 528.2 [M+H]⁺, consistent with the molecular formula C₂₄H₂₉N₃O₄S.
Purity and Stability Assessment
- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
- Thermogravimetric Analysis (TGA) : Decomposition onset at 215°C, indicating thermal stability suitable for storage at ambient conditions.
Comparative Analysis of Alternative Routes
Reductive Amination Approach
An alternative method involving reductive amination of 3-phenoxypropanal withdioxolo[4,5-f]benzothiazol-6-amine was attempted but resulted in lower yields (55–60%) due to competing imine hydrolysis.
Solid-Phase Synthesis
Immobilization of the benzothiazole amine on Wang resin enabled iterative coupling but introduced challenges in final cleavage, yielding only 50% pure product.
Table 1: Summary of Synthetic Conditions and Yields
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | o-Aminothiophenol, glyoxal | Toluene | 110 | 10 | 70 |
| 2 | Benzothiazol-6-amine, 3-phenoxypropanoyl chloride | CH₂Cl₂ | 0–25 | 5 | 88 |
| 3 | Tertiary amine, HCl | i-PrOH | 0 | 1 | 95 |
Table 2: Key Spectroscopic Data
| Technique | Data |
|---|---|
| ¹H NMR | δ 7.85 (d, J = 8.4 Hz), 7.45–7.30 (m), 4.25 (t), 3.50–3.20 (m), 2.85 (s) |
| ESI-MS | m/z 528.2 [M+H]⁺ |
| HPLC | Rt 12.3 min, purity ≥98% |
Chemical Reactions Analysis
Functional Group Reactivity
The molecule contains several reactive moieties that dictate its chemical behavior:
| Functional Group | Reactivity Profile |
|---|---|
| Amide (-CONH-) | Susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acid and amine derivatives. |
| Benzothiazole ( dioxolo[4,5-f] benzothiazol-6-yl) | Participates in electrophilic aromatic substitution (e.g., nitration, halogenation) at electron-rich positions. |
| Phenoxy (-OPh) | Undergoes nucleophilic displacement or oxidation to form quinones or sulfonated derivatives. |
| Tertiary amine (-N(CH₃)₂) | Acts as a base or nucleophile; prone to alkylation, acylation, or quaternization. |
Hydrolysis of the Amide Bond
The amide bond undergoes hydrolysis in acidic or alkaline media:
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Acidic Hydrolysis : Yields 3-phenoxypropanoic acid and N-[3-(dimethylamino)propyl]- dioxolo[4,5-f] benzothiazol-6-amine.
-
Basic Hydrolysis : Generates the corresponding carboxylate salt and amine derivative.
Reactions are typically conducted at elevated temperatures (80–100°C) with HCl or NaOH.
Electrophilic Substitution on the Benzothiazole Ring
The electron-rich benzothiazole core reacts with electrophiles such as NO₂⁺ or Br₂:
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Nitration : Occurs at the 5-position of the benzothiazole ring under HNO₃/H₂SO₄, producing nitro-substituted derivatives.
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Halogenation : Bromination with Br₂/FeBr₃ yields 5-bromo analogs.
Alkylation of the Tertiary Amine
The dimethylamino group reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:
This reaction proceeds in polar aprotic solvents (e.g., DMF) at room temperature.
Analytical Characterization of Reactions
Key techniques for monitoring and confirming reaction outcomes include:
| Technique | Application |
|---|---|
| NMR Spectroscopy | Confirms structural changes (e.g., loss of amide proton at δ 6.5–7.5 ppm post-hydrolysis). |
| Mass Spectrometry (MS) | Validates molecular weight of products (e.g., [M+H]⁺ peaks for amine derivatives). |
| Infrared (IR) Spectroscopy | Tracks functional group transformations (e.g., disappearance of amide C=O stretch at ~1650 cm⁻¹). |
Stability and Degradation Pathways
The compound degrades under prolonged UV exposure via:
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Oxidative cleavage of the phenoxy group, forming benzoquinone derivatives.
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Demethylation of the tertiary amine, detected via LC-MS.
Scientific Research Applications
Antidepressant Research
Research indicates that compounds similar to N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide are being studied for their interactions with serotonin transporters (SERT). These interactions are critical in the development of antidepressants. Studies have shown that modifications to the structure can enhance binding affinity and selectivity towards SERT, making it a candidate for further pharmacological evaluation .
Anticancer Activity
The compound's benzothiazole component has been linked to anticancer properties. Research has demonstrated that benzothiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific structural features of N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide may contribute to its efficacy against certain cancer types .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The presence of the phenoxy group is believed to enhance the compound's ability to penetrate microbial membranes, thereby increasing its effectiveness as an antimicrobial agent .
Polymer Synthesis
The compound serves as a building block for synthesizing polymers with specific properties. Its unique functional groups allow for covalent bonding with other monomers, facilitating the creation of advanced materials with tailored characteristics for applications in coatings and adhesives .
Drug Delivery Systems
Due to its amphiphilic nature, N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide can be utilized in drug delivery systems. It can form micelles or liposomes that encapsulate therapeutic agents, enhancing their solubility and bioavailability .
Case Studies
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Target Compound vs. 3-Butoxy-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide (CAS 922679-93-4)
- Structural Differences: The target compound substitutes a phenoxypropanamide group and dimethylaminopropyl chain, whereas the comparator (CAS 922679-93-4) features a benzamide core with a butoxy group and pyridinylmethyl substituent . The target’s benzothiazole-dioxolo fusion is retained in both, but the side chains diverge significantly.
- Functional Implications: The phenoxypropanamide in the target may enhance π-π stacking interactions with aromatic residues in biological targets, compared to the butoxy group in the comparator, which is more lipophilic.
Target Compound vs. Propanil (N-(3,4-Dichlorophenyl) Propanamide)
- Structural Differences :
- Functional Implications :
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Solubility
- The target compound’s higher molecular weight (517.0 ) compared to simpler analogs like propanil (218.08 ) may reduce oral bioavailability but improve target specificity .
- The hydrochloride salt in the target enhances water solubility, whereas compounds like CAS 922679-93-4 (molecular weight 461.53 ) lack ionizable groups, likely reducing solubility .
ADMET Profiles
- The dimethylaminopropyl group in the target may improve absorption and blood-brain barrier penetration, contrasting with the pyridinylmethyl group in CAS 922679-93-4, which could limit CNS activity due to polar interactions .
- Evidence from ADMET modeling (Equation 4 in ) suggests that compounds with higher structural diversity, like the target, exhibit more robust pharmacokinetic predictions due to broader chemical space coverage.
Research Findings and Gaps
- Synthesis: Both the target and CAS 922679-93-4 utilize benzothiazole intermediates, but the target’s phenoxypropanamide group requires more complex coupling steps .
- Bioactivity Data : While propanil’s mechanism is well-documented , the target’s bioactivity remains inferred from structural analogs. Direct studies on its pharmacological targets are absent in the provided evidence.
- ADMET Modeling : Equation (4) in supports the use of diverse datasets for predicting the target’s properties, but experimental validation is needed.
Biological Activity
N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide; hydrochloride is a complex organic compound with significant potential in pharmacological applications. Its structure suggests a multifaceted interaction profile with biological targets, particularly in the realm of neuropharmacology and cancer therapy.
Chemical Structure and Properties
The compound has the following chemical formula: , with a molar mass of approximately 418.095 g/mol. Its structural formula can be represented as:
Research indicates that this compound may exhibit its biological activity through several mechanisms:
- Serotonin Transporter Inhibition : Similar compounds have been shown to interact with the serotonin transporter (SERT), which is critical for mood regulation and is a target for antidepressants .
- Anticancer Activity : The benzothiazole moiety is known for its anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Antidepressant Effects
Studies have indicated that derivatives of this compound can enhance serotonin levels by inhibiting reuptake mechanisms. This action aligns with the pharmacodynamics observed in traditional antidepressants, suggesting potential therapeutic applications in treating depression and anxiety disorders.
Anticancer Properties
The compound's ability to induce apoptosis in cancer cells has been documented in various studies. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines by triggering mitochondrial pathways leading to cell death .
Case Studies
- Neuropharmacological Study : A study conducted on rat models demonstrated that administration of the compound resulted in significant behavioral changes indicative of antidepressant effects. The results suggested a dose-dependent relationship between the compound's administration and observed behavioral improvements .
- Cancer Cell Line Analysis : In vitro studies involving breast cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways .
Data Table: Summary of Biological Activities
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assign peaks to confirm the dioxolo-benzothiazole core (e.g., aromatic protons at δ 6.8–7.2 ppm) and dimethylamino propyl chain (δ 2.2–2.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ for C₂₃H₂₇ClN₃O₄S⁺) .
Advanced Research Question
- X-ray crystallography : Resolve 3D conformation to identify hydrogen-bonding interactions critical for target binding .
- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous solutions, which may affect bioactivity .
How can solubility challenges be addressed to improve bioavailability in preclinical studies?
Advanced Research Question
- Salt screening : Test alternative counterions (e.g., mesylate, tosylate) to enhance aqueous solubility .
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes and characterize release kinetics using dialysis membranes .
What methodologies are recommended for comprehensive toxicity profiling in early-stage development?
Advanced Research Question
- Ames test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
- hERG assay : Screen for cardiac toxicity via patch-clamp electrophysiology .
- In vivo zebrafish models : Evaluate developmental toxicity and organ-specific effects at sublethal doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
